molecular formula C4H10N2 B104732 1-Pyrrolidinamine CAS No. 16596-41-1

1-Pyrrolidinamine

Cat. No. B104732
CAS RN: 16596-41-1
M. Wt: 86.14 g/mol
InChI Key: SBMSLRMNBSMKQC-UHFFFAOYSA-N
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Patent
US06194577B1

Procedure details

Thus, 1-aminopyrrolidine is synthesized from hydrazine hydrohalogenic acid salt and butane diol or tetrahydrofuran, and by oxidizing 1-aminopyrrolidine with an oxidizing agent to form tetrahydropyridazine, and next, the tetrahydropyridazine is hydrogenated by using a noble metal catalyst to produce with industrial and economical advantages hexahydropyridazine which is very useful as an intermediate for agricultural chemicals or medicines.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NN.C(O)(O)CCC.[NH2:9][N:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>O1CCCC1>[NH2:9][N:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.[NH:10]1[CH:14]=[CH:13][CH2:12][CH2:11][NH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NN1CCCC1
Name
Type
product
Smiles
N1NCCC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.